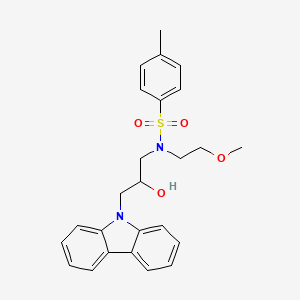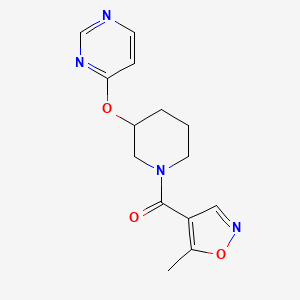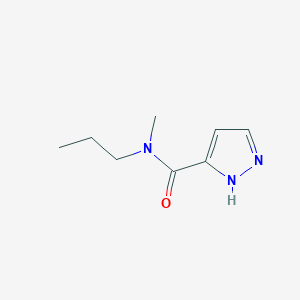![molecular formula C18H21NO4S B2661522 Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 503839-10-9](/img/structure/B2661522.png)
Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, commonly known as MDG, is a chemical compound that has been extensively studied for its potential applications in scientific research. MDG is a glycine derivative that has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for researchers in various fields.
Scientific Research Applications
Polymer Electrolytes and Materials Science
Guanidinium-Functionalized Polymer Electrolytes : A study by Kim et al. (2011) on guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction, highlights a precise control method for cation functionality in polymer electrolytes, which can be applied to similar compounds for enhanced stability and performance in fuel cells and batteries Kim, Labouriau, Guiver, & Kim, 2011.
Anion Exchange Membranes : Shi et al. (2017) discussed the synthesis and properties of poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups, showing potential applications in electrolyte membranes for fuel cells. This research demonstrates how modifications at the molecular level can influence membrane swelling, conductivity, and stability Shi, Chen, Zhang, Weng, Chen, & An, 2017.
Medicinal Chemistry and Toxicology
Excitotoxic Neuronal Death Prevention : Lu and Mattson (2001) found that dimethyl sulfoxide, a solvent often used in biological studies, can inhibit glutamate responses in hippocampal neurons and protect against excitotoxic death. This research indicates potential applications in neuroprotection and the treatment of neurodegenerative diseases Lu & Mattson, 2001.
Environmental Science
Oxidative Desulfurization : Chica, Corma, and Domine (2006) investigated the oxidative desulfurization (ODS) of sulfur-containing compounds in diesel fuel, demonstrating the effectiveness of molecular sieves in removing sulfur to meet environmental standards. This study showcases the potential environmental applications of catalysis in reducing pollutants Chica, Corma, & Domine, 2006.
Biodegradation
Biotransformation of Sulfur Compounds : Kropp et al. (1996) explored the transformations of dimethylbenzothiophenes by Pseudomonas strains, shedding light on microbial pathways for the biodegradation of sulfur heterocycles in petroleum. This research is crucial for understanding environmental remediation processes Kropp, Saftić, Andersson, & Fedorak, 1996.
properties
IUPAC Name |
methyl 2-(3,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13-5-9-17(10-6-13)24(21,22)19(12-18(20)23-4)16-8-7-14(2)15(3)11-16/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTYDPOAMHYMIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide](/img/structure/B2661441.png)
![5-(3-(2-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-2-yl)-N-(2,6-difluorophenyl)-2-methoxybenzamide](/img/structure/B2661446.png)



![N-(2,4-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2661451.png)

![8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661453.png)
![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2661454.png)
![3-Methoxy-4-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde hydrochloride](/img/no-structure.png)

![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2661461.png)
